Ácido 1-vinil-4,5,6,7-tetrahidro-1H-indol-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

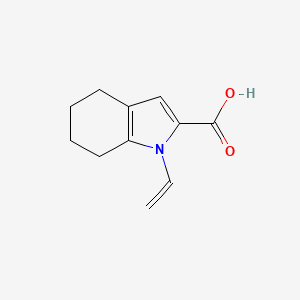

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Proteómica

Este compuesto se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este campo es fundamental para nuestra comprensión de la biología celular, ya que las proteínas son partes vitales de los organismos vivos, con muchas funciones.

Bloques de construcción heterocíclicos

El compuesto sirve como un bloque de construcción heterocíclico . Los compuestos heterocíclicos son compuestos orgánicos que contienen una estructura cíclica que contiene átomos además del carbono, como azufre, oxígeno o nitrógeno, como parte del anillo. Se utilizan comúnmente en investigación y descubrimiento de fármacos.

Preparación de inhibidores basados en ácido D-glutámico

Los derivados del indol, de los cuales este compuesto es parte, se han utilizado como reactivos para la preparación de inhibidores basados en ácido D-glutámico . Estos inhibidores se utilizan para dirigirse a la ligasa MurD de E. coli, una enzima involucrada en la biosíntesis de las paredes celulares bacterianas, lo que la convierte en un objetivo potencial para el desarrollo de fármacos antibacterianos.

Preparación de indolindazoles e indolpirrolopiridinas

Los derivados del indol también se han utilizado en la preparación de indolindazoles e indolpirrolopiridinas . Estos compuestos han mostrado potencial como inhibidores de la cinasa de células T inducible por interleucina-2. Esta cinasa juega un papel clave en la vía que conduce a la activación de las células T, que son cruciales para la respuesta inmunitaria.

Inhibidores de la reductasa de aldosa (ALR2) y la reductasa de aldehído (ALR1)

Los derivados del indol se han evaluado como inhibidores de la reductasa de aldosa (ALR2) y la reductasa de aldehído (ALR1) . Estas enzimas están implicadas en las complicaciones diabéticas, lo que las convierte en objetivos potenciales para la intervención terapéutica.

Colección química única

Este compuesto es parte de una colección química única proporcionada por Sigma-Aldrich . Esta colección está destinada a ser utilizada por investigadores de descubrimiento temprano, ofreciendo una gama diversa de compuestos para fines experimentales.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment and research .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . This interaction often results in changes at the molecular level, which can lead to various downstream effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy as a therapeutic agent .

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities, suggesting that the effects of this compound’s action could be diverse .

Action Environment

Such factors can play a significant role in the effectiveness of therapeutic agents and are an important consideration in drug development .

Análisis Bioquímico

Biochemical Properties

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, have been shown to exhibit inhibitory activity against certain enzymes, which can lead to various therapeutic effects . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the biochemical pathways they regulate.

Cellular Effects

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways involved in inflammation and cancer . By influencing these pathways, 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid can alter the expression of specific genes and impact cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . These binding interactions can result in changes in gene expression and alterations in biochemical pathways. For instance, the inhibition of certain enzymes by 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid can lead to a decrease in the production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid in in vitro or in vivo studies can result in sustained changes in cellular function, depending on the stability and degradation of the compound.

Dosage Effects in Animal Models

The effects of 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity may occur .

Metabolic Pathways

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it may affect the metabolism of other biomolecules, leading to changes in cellular function and behavior.

Transport and Distribution

The transport and distribution of 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid within tissues can influence its therapeutic effects and toxicity.

Subcellular Localization

The subcellular localization of 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid within subcellular compartments can influence its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h2,7H,1,3-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDLLWMCEOXYHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=C(CCCC2)C=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354449 |

Source

|

| Record name | 1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131172-72-0 |

Source

|

| Record name | 1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)